Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-glucopyranoside

Description

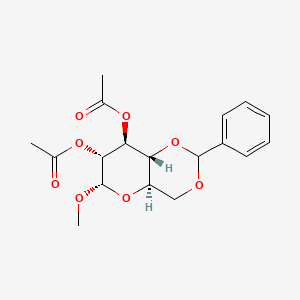

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a protected carbohydrate derivative widely used in synthetic organic chemistry. Its structure features a benzylidene acetal at the 4,6-positions, providing regioselective protection for hydroxyl groups, and acetyl groups at the 2,3-positions (Figure 1). This compound serves as a key intermediate in glycosylation reactions and the synthesis of bioactive derivatives . Its α-anomeric configuration and rigid bicyclic benzylidene ring enhance stereochemical control during synthetic modifications .

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXXIQSHLLVPF-AOXRCQJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from methyl α-D-glucopyranoside, which undergoes selective formation of a 4,6-O-benzylidene acetal protecting group. This step protects the 4th and 6th hydroxyl groups as a cyclic acetal, leaving the 2nd and 3rd hydroxyl groups free for further modification. Subsequent acetylation of the free hydroxyls at positions 2 and 3 yields the target compound methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside.

Formation of the 4,6-O-Benzylidene Acetal

- Reagents and Conditions : Benzaldehyde dimethyl acetal is used as the benzylidene source, with an acidic catalyst such as P2O5 supported on alumina (P2O5-Al2O3) facilitating the reaction.

- Procedure : Methyl α-D-glucopyranoside is suspended with benzaldehyde dimethyl acetal and P2O5-Al2O3. The mixture is stirred briefly at room temperature, then acetic anhydride is added to acetylate free hydroxyls.

- Mechanism : The acidic catalyst promotes the formation of a benzylidene acetal between the 4-OH and 6-OH groups, forming a cyclic protecting group that stabilizes these positions during subsequent reactions.

- Yield and Purity : This one-pot acetalation and acetylation procedure typically achieves yields around 80-82% with the product isolated as a white solid with melting point approximately 164-165 °C.

Acetylation of 2,3-Hydroxyl Groups

- Reagents : Acetic anhydride is used in excess (about 5 equivalents relative to sugar hydroxyl groups) to acetylate the free 2-OH and 3-OH groups.

- Conditions : The acetylation occurs rapidly in the presence of the acidic catalyst and benzylidene acetal formation, often within minutes at room temperature.

- Outcome : The selective acetylation yields methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside with high regioselectivity.

Workup and Purification

- After reaction completion, the mixture is diluted with dichloromethane and filtered through Celite to remove catalyst residues.

- The organic layer is washed with sodium bicarbonate solution to neutralize acids, dried over sodium sulfate, and concentrated.

- Purification is typically performed by silica gel chromatography using hexane-ethyl acetate mixtures (e.g., 7:1) to isolate the pure compound.

Alternative and Supporting Methods

- Benzylidene Acetal Removal : When needed, the benzylidene acetal protecting group can be selectively removed by treatment with P2O5-Al2O3 and water at room temperature for 10-15 minutes, followed by similar workup and purification steps.

- Oxidation and Further Functionalization : Advanced methods involve oxidation of the glucopyranoside derivatives at vicinal hydroxyls using dimethyl sulfoxide and phosphorus pentoxide to generate ketones or oxidomethylene acetals, which can serve as intermediates for further modifications.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Time/Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of 4,6-O-benzylidene acetal | Benzaldehyde dimethyl acetal, P2O5-Al2O3 catalyst | Stir 3-5 min, rt | - | One-pot with acetylation |

| Acetylation of 2,3-OH | Acetic anhydride (5 equiv.) | 2-3 min, rt | 80-82 | Selective diacetylation at 2 and 3 positions |

| Workup and purification | CH2Cl2 extraction, NaHCO3 wash, silica gel chromatography | - | - | Hexane-ethyl acetate (7:1) eluent |

| Benzylidene acetal removal (optional) | P2O5-Al2O3, H2O | 10-15 min, rt | - | For further functionalization |

Detailed Research Findings and Analytical Data

- Spectroscopic Characterization : The product shows characteristic IR absorptions for acetyl groups (1772 cm⁻¹), aromatic benzylidene (around 750 cm⁻¹), and methyl groups (2973, 2850 cm⁻¹). Proton NMR signals include aromatic protons (7.46-7.33 ppm), benzylidene acetal proton (5.50 ppm singlet), and acetylated sugar protons (5.36–5.27 ppm triplets for H-2 and H-3).

- Melting Point : The purified compound melts at 164-165 °C, consistent with literature values.

- Yield : Typical isolated yields approach 80-82%, indicating efficient and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents such as sodium methoxide for methanolysis or other nucleophiles for substitution reactions.

Major Products Formed:

Hydrolysis Products: Free glucose or partially deprotected glucopyranosides.

Oxidation Products: Ketones or aldehydes depending on the oxidizing agent used.

Substitution Products: Glucopyranosides with different functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has several applications in scientific research:

Carbohydrate Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.

Biological Studies: Employed in the study of carbohydrate-protein interactions and the role of carbohydrates in biological systems.

Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is primarily related to its ability to act as a protected form of glucose. The acetyl and benzylidene groups protect the hydroxyl groups of glucose, allowing selective reactions to occur at specific positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved are typically related to the enzymes and proteins that interact with carbohydrates in biological systems.

Comparison with Similar Compounds

Key Structural Features :

- Benzylidene acetal (4,6-O-benzylidene) for regioselective protection.

- Acetyl groups (2,3-di-O-acetyl) for temporary protection and solubility modulation.

- α-D-Glucopyranoside configuration, critical for stereoselective reactions.

Comparison with Similar Compounds

Stereochemical Variants

Methyl 4,6-O-Benzylidene-β-D-glucopyranoside

- Structural Difference: β-anomer at the glycosidic oxygen.

- Impact: Altered reactivity in glycosylation due to axial vs. equatorial anomeric configuration. The β-form exhibits lower solubility in non-polar solvents compared to the α-anomer .

- Applications: Less commonly used in stereoselective synthesis due to reduced control over anomeric outcomes .

Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

- Structural Difference : Lacks acetyl groups at 2,3-positions.

- Impact : Higher reactivity at C-2 and C-3 hydroxyls, making it a precursor for further acylation or glycosylation. For example, regioselective acylation with myristoyl or cinnamoyl chlorides yields derivatives with enhanced antimicrobial activity .

Substituent Variations

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

- Structural Difference: Benzyl groups at all hydroxyl positions except the anomeric center.

- Impact: Extreme lipophilicity and steric hindrance limit its utility in aqueous-phase reactions. Primarily used in solid-phase synthesis or as a glycosyl donor requiring harsh deprotection conditions (e.g., hydrogenolysis) .

Methyl 2,3-di-O-Benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside

Key Findings :

- Acetyl groups reduce antibacterial potency due to decreased membrane permeability.

- Long-chain acyl derivatives (e.g., myristoyl) exhibit superior activity by disrupting microbial lipid bilayers .

Physical and Chemical Properties

Biological Activity

Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a glycoside derivative with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H22O8

Molecular Weight : 366.362 g/mol

CAS Number : 2774-22-3

Structure : The compound features a glucopyranoside backbone with two acetyl groups and a benzylidene moiety which enhances its biological properties.

Synthesis

The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside typically involves the acylation of methyl α-D-glucopyranoside. The process can be summarized as follows:

- Starting Material : Methyl α-D-glucopyranoside.

- Reagents : Acetic anhydride and benzaldehyde dimethyl acetal in the presence of an acid catalyst.

- Conditions : The reaction is usually carried out under controlled temperatures to ensure high yields.

Antimicrobial Activity

Research indicates that derivatives of glucopyranosides exhibit notable antimicrobial properties. Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has been tested against various pathogenic bacteria. The results suggest that compounds with benzylidene groups tend to enhance antimicrobial efficacy due to their ability to disrupt bacterial cell membranes.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Potential

Several studies have highlighted the anticancer potential of glucopyranoside derivatives. For instance, Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

- Case Study Findings :

- HeLa Cells : IC50 value of approximately 30 µg/mL.

- MCF-7 Cells : IC50 value of approximately 25 µg/mL.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Antioxidant Activity

The antioxidant activity of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

Research Findings Summary

- Antimicrobial Efficacy : Effective against a range of bacteria with varying MIC values.

- Cytotoxicity Against Cancer Cells : Shows promising results in inhibiting the growth of HeLa and MCF-7 cells.

- Antioxidant Properties : Demonstrates significant radical scavenging capabilities.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside, and how is regioselectivity achieved during acetylation?

- Methodological Answer : The compound is synthesized via a two-step process. First, methyl α-D-glucopyranoside undergoes benzylidenation with benzaldehyde derivatives under acidic conditions to form the 4,6-O-benzylidene-protected intermediate. Subsequent acetylation of the free hydroxyl groups at C-2 and C-3 is performed using acetic anhydride in pyridine. Regioselectivity is ensured by the steric and electronic effects of the benzylidene group, which directs acetylation to the equatorial hydroxyls at C-2 and C-2. Purification is achieved via recrystallization from ethanol-water, yielding 84.5% with a melting point of 107–108.5°C .

Q. How is thin-layer chromatography (TLC) used to monitor the progress of acetylation reactions in this compound?

- Methodological Answer : TLC is performed using silica gel plates with a mobile phase such as ethyl acetate/hexane (1:1). The starting material (4,6-O-benzylidene intermediate) and product (di-O-acetyl derivative) are visualized under UV light or by charring with sulfuric acid. The di-O-acetyl derivative exhibits a higher Rf value due to increased hydrophobicity from the acetyl groups. Confirmation is supported by comparison with authentic samples and NMR data .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key signals interpreted?

- Methodological Answer :

- ¹H NMR : The benzylidene acetal proton appears as a singlet at δ 5.49 ppm. Acetyl groups are identified as singlets at δ 2.05–2.15 ppm. The anomeric proton (C-1) resonates at δ 4.73 ppm (d, J = 4.0 Hz) .

- ¹³C NMR : The benzylidene carbon appears at δ 102.1 ppm. Acetyl carbonyl carbons are observed at δ 169–171 ppm .

- IR : Stretching vibrations for acetyl C=O (1740 cm⁻¹) and benzylidene aromatic C–H (1450 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the regioselective reductive opening of the 4,6-O-benzylidene group influence subsequent glycosylation reactions?

- Methodological Answer : Reductive opening with reagents like BH₃·THF or Et₃SiH/BF₃·OEt₂ selectively cleaves the benzylidene acetal to yield either 4-O- or 6-O-benzyl derivatives, depending on reaction conditions. For example, BH₃·THF favors 6-O-benzyl formation (yield: 70–85%), enabling site-specific glycosylation at C-4. This selectivity is critical for constructing branched oligosaccharides .

Q. What challenges arise in quantifying the degree of substitution (DS) for acetyl groups using NMR, and how are they resolved?

- Methodological Answer : Overlapping signals in ¹H NMR (e.g., acetyl protons at C-2 and C-3) complicate DS calculation. Integration of distinct signals in ¹³C NMR or DEPT-135 spectra resolves this. For example, in the di-O-acetyl derivative, DS values of 0.37 (C-3) and 0.30 (C-2) were determined via signal deconvolution and comparison with model compounds .

Q. How does the crystal structure of stannylene derivatives inform the reactivity of this compound in coordination chemistry?

- Methodological Answer : X-ray crystallography of methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside reveals a dimeric structure with a 1,3-dioxa-2,4-distannetane ring. The stannylene acetal stabilizes axial coordination sites, enhancing regioselective acylation or glycosylation at C-2 and C-3. This structural insight guides the design of metal-mediated carbohydrate transformations .

Q. What role does this compound play in enzymatic glycosylation assays, and how are its acetyl groups exploited?

- Methodological Answer : The compound serves as a glycosyl donor in enzymatic assays with glycosyltransferases. The acetyl groups protect hydroxyls during synthesis, while selective deprotection (e.g., using lipases or acidic conditions) exposes specific sites for enzymatic modification. For instance, deacetylation at C-2 enables β-1,4-glycosidic bond formation in oligosaccharide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.